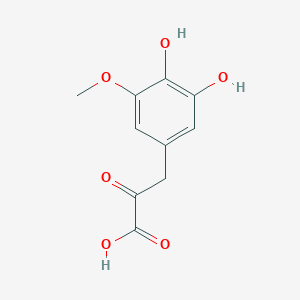
1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and a tert-butyl group attached to a phenyl ring, along with a hexahydropyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of a tert-butylphenyl precursor, followed by the introduction of the amino group through nucleophilic substitution. The hexahydropyrimidine-2,4-dione core can be constructed via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the bromine atom can produce various substituted phenyl derivatives.
科学的研究の応用
1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(5-Amino-2-chloro-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(5-Amino-2-fluoro-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(5-Amino-2-iodo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
Uniqueness
1-(5-Amino-2-bromo-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C14H18BrN3O2 |
|---|---|
分子量 |
340.22 g/mol |
IUPAC名 |
1-(5-amino-2-bromo-4-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18BrN3O2/c1-14(2,3)8-6-9(15)11(7-10(8)16)18-5-4-12(19)17-13(18)20/h6-7H,4-5,16H2,1-3H3,(H,17,19,20) |
InChIキー |
VTXCZHBMVMBLTA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1N)N2CCC(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)




![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)


![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)


